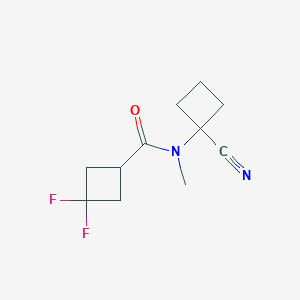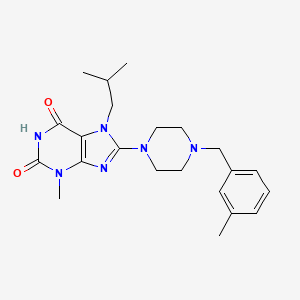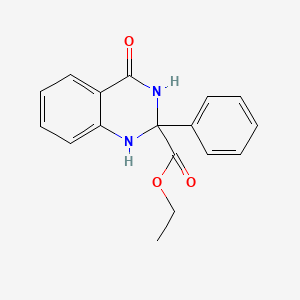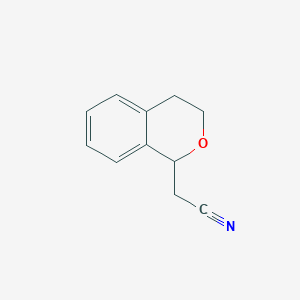
N-(1-cyanocyclobutyl)-3,3-difluoro-N-methylcyclobutane-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyanocyclobutyl)-3,3-difluoro-N-methylcyclobutane-1-carboxamide, commonly known as CB-13, is a synthetic cannabinoid compound that belongs to the cyclohexylphenol family. It has been identified as a potent agonist for the cannabinoid receptor CB1, which is primarily expressed in the central nervous system. CB-13 has been the subject of extensive scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.
作用机制
CB-13 acts as a potent agonist for the cannabinoid receptor CB1, which is primarily expressed in the central nervous system. CB1 activation leads to the modulation of various physiological processes, including pain perception, appetite regulation, and mood regulation. CB-13 has been shown to bind to CB1 with high affinity and selectivity, leading to the activation of downstream signaling pathways, such as the G protein-coupled receptor system.
Biochemical and Physiological Effects
CB-13 has been shown to have several biochemical and physiological effects in various in vitro and in vivo models. In vitro studies have demonstrated that CB-13 can modulate the activity of several enzymes and receptors, such as the fatty acid amide hydrolase and the transient receptor potential vanilloid 1 channel. In vivo studies have shown that CB-13 can induce analgesia, reduce inflammation, and alter feeding behavior.
实验室实验的优点和局限性
CB-13 has several advantages and limitations for lab experiments. Its high affinity and selectivity for CB1 make it a valuable tool for studying the role of CB1 in various physiological processes. However, its synthetic nature and potential toxicity limit its use in vivo and require careful consideration of the experimental conditions.
未来方向
CB-13 has several potential future directions for scientific research. In medicinal chemistry, CB-13 derivatives with improved pharmacological properties could be developed for the treatment of various diseases. In pharmacology, CB-13 could be used to investigate the role of CB1 in the regulation of the immune system and the cardiovascular system. In neuroscience, CB-13 could be employed to study the effects of CB1 activation on learning and memory. Additionally, the development of CB-13-based biosensors could provide a valuable tool for the detection of CB1 ligands in biological samples.
合成方法
The synthesis of CB-13 involves several steps, starting with the reaction of 1-cyanocyclobutane with 3,3-difluorocyclobutanone in the presence of a base catalyst to form 1-cyanocyclobutyl-3,3-difluorocyclobutanol. This intermediate is then converted to the final product, CB-13, by reacting it with N-methyl isatoic anhydride in the presence of a Lewis acid catalyst. The yield of CB-13 can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.
科学研究应用
CB-13 has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, CB-13 has been evaluated as a potential drug candidate for the treatment of several diseases, including pain, inflammation, and cancer. In pharmacology, CB-13 has been used to study the mechanism of action of the cannabinoid receptor CB1 and its role in various physiological processes. In neuroscience, CB-13 has been employed to investigate the effects of CB1 activation on neuronal signaling and synaptic plasticity.
属性
IUPAC Name |
N-(1-cyanocyclobutyl)-3,3-difluoro-N-methylcyclobutane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2N2O/c1-15(10(7-14)3-2-4-10)9(16)8-5-11(12,13)6-8/h8H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQUMUBWJDIXJGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1CC(C1)(F)F)C2(CCC2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2609049.png)
![6-benzyl-4-(4-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2609050.png)
![Ethyl 5,5,7,7-tetramethyl-2-[(5-nitrofuran-2-carbonyl)amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2609051.png)

![1-(benzenesulfonyl)-4-[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-yl]piperidine](/img/structure/B2609053.png)

![4-(1,1-Difluoro-6-azaspiro[2.5]octane-6-carbonyl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one](/img/structure/B2609057.png)


![Methyl 3-{[2-(methylsulfanyl)-4-quinazolinyl]oxy}-2-thiophenecarboxylate](/img/structure/B2609067.png)
![[5-(4-Ethylphenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-phenylmethanone](/img/structure/B2609068.png)
![4-(1H-pyrrol-1-yl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide](/img/structure/B2609069.png)